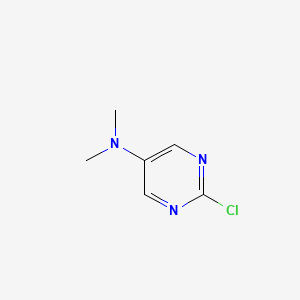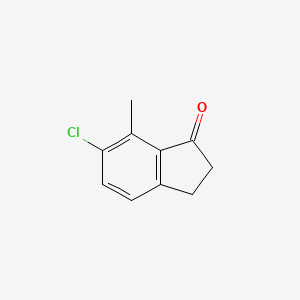
2-chloro-8-methoxyQuinoxaline
概要
説明
2-Chloro-8-methoxyquinoxaline is a heterocyclic compound with the molecular formula C9H7ClN2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-8-methoxyquinoxaline typically involves the condensation of o-phenylenediamine with 2-chloro-3-methoxyquinoxaline . This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process may include additional steps such as purification through recrystallization or chromatography to achieve the desired product quality .
化学反応の分析
Types of Reactions: 2-Chloro-8-methoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield various products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, which can have different functional groups attached to the quinoxaline ring .
科学的研究の応用
2-Chloro-8-methoxyquinoxaline has a wide range of applications in scientific research, including:
作用機序
The mechanism of action of 2-chloro-8-methoxyquinoxaline involves its interaction with specific molecular targets and pathways. For instance, it has been studied as a potential inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are targets for cancer therapy . The compound’s ability to inhibit HDACs can lead to the induction of apoptosis in cancer cells through the modulation of gene expression .
類似化合物との比較
2-Chloroquinoxaline: Similar in structure but lacks the methoxy group, which can influence its reactivity and biological activity.
8-Methoxyquinoxaline: Lacks the chlorine atom, which can affect its chemical properties and applications.
Uniqueness: 2-Chloro-8-methoxyquinoxaline is unique due to the presence of both chlorine and methoxy groups, which can enhance its reactivity and potential biological activities compared to other quinoxaline derivatives .
特性
IUPAC Name |
2-chloro-8-methoxyquinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-13-7-4-2-3-6-9(7)12-8(10)5-11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVCPIOLVZAREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=NC=C(N=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)





![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)




![3beta-[[(E)-3-(4-Hydroxyphenyl)propenoyl]oxy]-2alpha-hydroxyurs-12-ene-28-oic acid](/img/structure/B3037828.png)
![1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-[(4-chlorophenyl)sulfanyl]propan-1-one](/img/structure/B3037830.png)

